molecular formula C22H18ClN3O2S B2867075 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide CAS No. 1105241-66-4

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B2867075
CAS No.: 1105241-66-4
M. Wt: 423.92
InChI Key: BSEVUUWLBQNHSO-UHFFFAOYSA-N
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Description

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, and a phenylethylacetamide moiety, which can influence its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the thienopyrimidine core, which can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile. The chlorophenyl group is introduced via a substitution reaction, and the final acetamide moiety is attached through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thienopyrimidine core can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, palladium catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienopyrimidine core can yield sulfoxides or sulfones, while reduction of the acetamide moiety can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving thienopyrimidine derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to active sites of enzymes, inhibiting their activity, while the phenylethylacetamide moiety can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine derivatives: Known for their biological activity and potential therapeutic applications.

    Phenylethylacetamide derivatives: Often used to modify the pharmacokinetic properties of drugs.

Uniqueness

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide is unique due to the combination of the thienopyrimidine core and the phenylethylacetamide moiety, which can result in a compound with enhanced biological activity and improved pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c23-17-8-6-16(7-9-17)18-13-29-21-20(18)25-14-26(22(21)28)12-19(27)24-11-10-15-4-2-1-3-5-15/h1-9,13-14H,10-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEVUUWLBQNHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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